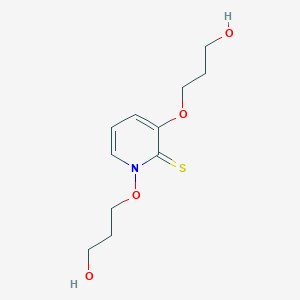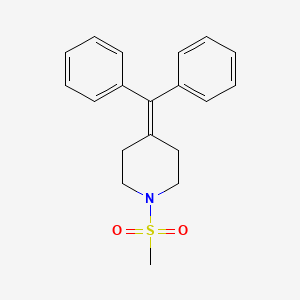![molecular formula C11H13N3O4S B15169046 Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate CAS No. 648412-62-8](/img/structure/B15169046.png)
Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate is a heterocyclic compound that features a thieno-pyrazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the desired thieno-pyrazole compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thieno-pyrazole derivatives .
Applications De Recherche Scientifique
Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their antimetabolite properties.
Thieno[2,3-b]pyridines: These compounds also feature a thieno core and have various biological activities.
Uniqueness
Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
648412-62-8 |
|---|---|
Formule moléculaire |
C11H13N3O4S |
Poids moléculaire |
283.31 g/mol |
Nom IUPAC |
diethyl 3-aminothieno[3,2-c]pyrazole-1,5-dicarboxylate |
InChI |
InChI=1S/C11H13N3O4S/c1-3-17-10(15)7-5-6-8(19-7)9(12)13-14(6)11(16)18-4-2/h5H,3-4H2,1-2H3,(H2,12,13) |
Clé InChI |
AXBXCKUQXVUWRN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(S1)C(=NN2C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



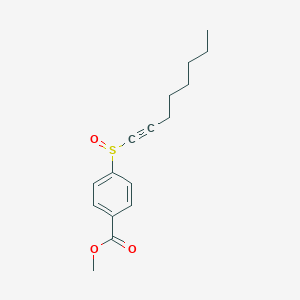
![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)
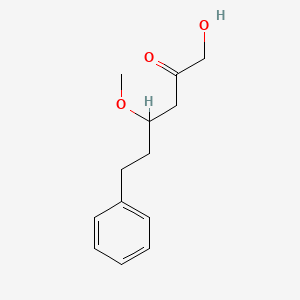

![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)

![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)
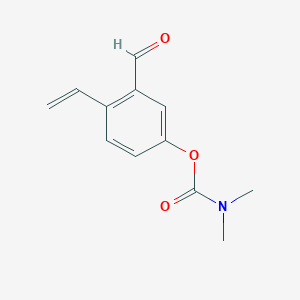
![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
